Physicochemical Profiling of N-Cyclohexylformamide: A Technical Guide for Synthesis and Application
Physicochemical Profiling of N-Cyclohexylformamide: A Technical Guide for Synthesis and Application
Executive Summary
N-Cyclohexylformamide (NCF; CAS 766-93-8) is a secondary amide characterized by a formamide group attached to a cyclohexyl ring.[1][2][3][4] While often categorized as a simple intermediate, its utility extends into complex pharmaceutical synthesis—specifically as a precursor for isonitriles and aminobenzoxazoles—and as a structural probe in enzymology.[4] This guide analyzes the physicochemical properties of NCF, emphasizing its rotameric behavior, solubility profile, and synthesis protocols relevant to drug development and organic chemistry.[4]
Molecular Architecture & Identification
NCF exhibits significant conformational isomerism due to the partial double-bond character of the C–N amide bond.[4] This restricted rotation leads to the presence of distinct cis and trans rotamers (relative to the carbonyl oxygen and the cyclohexyl group) observable in NMR spectroscopy at room temperature.[4]
| Identifier | Value |
| IUPAC Name | N-Cyclohexylformamide |
| CAS Number | 766-93-8 |
| Molecular Formula | C₇H₁₃NO |
| Molecular Weight | 127.19 g/mol |
| SMILES | O=CNC1CCCCC1 |
Conformational Isomerism (Rotamers)
In solution, NCF exists as an equilibrium mixture of two rotamers.[4] The steric bulk of the cyclohexyl group influences the ratio, but the high energy barrier to rotation (~18-20 kcal/mol) means these species are distinct on the NMR timescale.[4]
Figure 1: Equilibrium between cis and trans rotamers of N-Cyclohexylformamide driven by C-N bond resonance.
Physicochemical Profile
The physical state of NCF is temperature-dependent near ambient conditions.[4] It is a solid that melts just above standard room temperature, often presenting as a supercooled liquid or a moist white solid.[4]
Core Physical Properties[7][9][10][11][12][13]
| Property | Value | Condition/Source |
| Melting Point | 36 – 41 °C | Literature Standard [1][2] |
| Boiling Point | 113 °C | @ 700 mmHg [1] |
| Boiling Point (Reduced) | 155 – 161 °C | @ 15 mmHg [3] |
| Density | 0.96 – 1.01 g/cm³ | @ 20-25 °C [1] |
| Refractive Index ( | 1.466 – 1.479 | Estimated/Lit [1] |
| Flash Point | > 113 °C (> 235 °F) | Closed Cup [2] |
| LogP (Octanol/Water) | 1.40 – 2.09 | Computed (XLogP3) [4] |
Solubility & Solvent Characteristics
NCF is amphiphilic but leans towards lipophilicity due to the cyclohexyl ring.[4]
-
Solubility: Highly soluble in polar organic solvents (Methanol, Ethanol, DMSO, Chloroform).[4]
-
Water Miscibility: Low.[4] It does not mix well with water, consistent with a LogP > 1.4.[4]
-
Implication for Drug Dev: The lipophilicity suggests NCF can penetrate cell membranes, which aligns with its use as a competitive inhibitor in liver alcohol dehydrogenase (LADH) studies [5].[4]
Synthesis & Purification Protocols
For research applications requiring high purity (>99%), the direct formylation of cyclohexylamine is the preferred route due to atom economy and ease of purification.[4]
Protocol A: Direct Formylation (Green Chemistry)
This method avoids toxic catalysts and utilizes formic acid as both reagent and solvent.[4]
Reagents:
-
Cyclohexylamine (1.0 eq)[2]
-
Formic Acid (85% aq. or 98%, 1.2 eq)
-
Toluene (optional, for azeotropic water removal)
Workflow:
-
Addition: Add cyclohexylamine dropwise to formic acid at 0°C (exothermic reaction).
-
Reflux: Heat the mixture to 100–110°C. If using toluene, use a Dean-Stark trap to remove water.
-
Monitoring: Reaction is complete when water evolution ceases.[4]
-
Workup: Distill off excess formic acid/toluene.
-
Purification: Vacuum distillation (bp 155–161 °C @ 15 mmHg) or recrystallization from hexanes/ethyl acetate if solid is desired.[4]
Figure 2: Step-by-step synthesis workflow for N-Cyclohexylformamide via direct formylation.
Analytical Characterization
Validating the identity of NCF requires careful interpretation of NMR data due to the rotameric effect.[4]
Nuclear Magnetic Resonance (NMR)[14][15]
-
¹H NMR (CDCl₃): The spectrum will appear "messy" or doubled.[4]
-
CHO Proton: Distinct peaks for cis and trans rotamers.[4] Typically appears around δ 8.0–8.2 ppm.[4]
-
NH Proton: Broad singlet, often split or shifted depending on concentration and H-bonding.[4]
-
Cyclohexyl Protons: Multiplets in the δ 1.0–2.0 ppm range.[4]
-
Interpretation: Do not mistake the dual peaks for impurities. Variable Temperature (VT) NMR at >100°C will cause these peaks to coalesce into a single set as rotation becomes fast on the NMR timescale [6].[4]
-
Infrared Spectroscopy (IR)
-
Amide I Band (C=O): Strong absorption at 1650–1670 cm⁻¹.[4]
-
Amide II Band (N-H bend): ~1540 cm⁻¹.[4]
-
N-H Stretch: 3200–3300 cm⁻¹ (broad due to H-bonding).[4]
Applications in Drug Development
Enzymology & Structural Biology
NCF acts as a transition state analog.[4] It binds to the active site zinc of Liver Alcohol Dehydrogenase (LADH), mimicking the Michaelis complex of aldehyde reduction.[4] This makes it a critical tool for mapping the electrostatic environment of enzyme active sites [5].[4]
Synthetic Intermediate
-
Isonitrile Synthesis: NCF is dehydrated using POCl₃/Triethylamine to form cyclohexyl isocyanide, a key component in multicomponent reactions (e.g., Ugi, Passerini) for combinatorial library generation.[4]
-
Heterocycle Formation: Precursor for aminobenzoxazole derivatives, which are scaffolds for various bioactive compounds [1].[4]
Handling & Stability
-
Hazard Classification: Irritant (Skin, Eyes, Respiratory).[4][5] GHS07.[4][5]
-
Storage: Hygroscopic. Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent hydrolysis back to cyclohexylamine and formic acid.
-
Thermal Stability: Stable up to its boiling point, but prolonged heating without solvent can cause discoloration.[4]
References
-
ChemicalBook. (2025).[4] N-Cyclohexylformamide Properties and Applications.[4][5][6][7][4]
-
Sigma-Aldrich. (2025).[4][5] N-Cyclohexylformamide Safety Data Sheet & Product Specification.[4][7][4]
-
PrepChem. (n.d.).[4] Preparation of Cyclohexylformamide.[4][5][8]
-
PubChem. (2025).[3][4][5] N-Cyclohexylformamide Compound Summary (CID 13017).[4] National Library of Medicine.[4] [4]
-
Deng, H., et al. (1998).[4][5] A Raman spectroscopic characterization of bonding in the complex of horse liver alcohol dehydrogenase with NADH and N-cyclohexylformamide.[4][5] Biochemistry, 37(40), 14267-14278.[4][5] [4]
-
Ramaswamy, S., et al. (1997).[4][5] Binding of formamides to liver alcohol dehydrogenase.[4][5] Biochemistry, 36(12), 3522-3527.[4][5] [4]
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